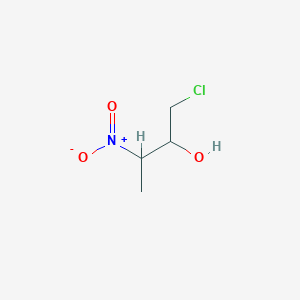
1-Chloro-3-nitrobutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-nitrobutan-2-ol is an organic compound with the molecular formula C4H8ClNO3 It is a secondary alcohol where one of the hydrogen atoms in butan-2-ol is substituted by a chlorine atom, and a nitro group is attached to the third carbon atom
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-3-nitrobutan-2-ol can be synthesized through the nitration of 1-chloro-2-butanol. The reaction typically involves the use of nitric acid as the nitrating agent under controlled conditions to ensure the selective formation of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors such as butanol derivatives. The process includes chlorination followed by nitration, with careful control of reaction parameters to maximize yield and purity .
化学反应分析
Types of Reactions: 1-Chloro-3-nitrobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Nitro ketones or carboxylic acids.
Reduction: Amino alcohols.
Substitution: Various substituted alcohols depending on the nucleophile used .
科学研究应用
1-Chloro-3-nitrobutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .
作用机制
The mechanism by which 1-Chloro-3-nitrobutan-2-ol exerts its effects involves its reactivity towards nucleophiles and electrophiles. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack at the carbon adjacent to the nitro group. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen or carbon-oxygen bonds. The chlorine atom also provides a site for substitution reactions, further expanding its utility in organic synthesis .
相似化合物的比较
1-Chloro-3-nitropropan-2-ol: Similar in structure but with one less carbon atom.
3-Chloro-2-nitrobutan-1-ol: The position of the nitro and hydroxyl groups is different.
1-Chloro-2-nitrobutane: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
Uniqueness: 1-Chloro-3-nitrobutan-2-ol is unique due to the presence of both nitro and chloro groups on a secondary alcohol, providing a versatile platform for various chemical transformations. Its structure allows for selective reactions that are not possible with simpler analogs .
属性
CAS 编号 |
30533-30-3 |
|---|---|
分子式 |
C4H8ClNO3 |
分子量 |
153.56 g/mol |
IUPAC 名称 |
1-chloro-3-nitrobutan-2-ol |
InChI |
InChI=1S/C4H8ClNO3/c1-3(6(8)9)4(7)2-5/h3-4,7H,2H2,1H3 |
InChI 键 |
SGBMDRWQYXNEGI-UHFFFAOYSA-N |
规范 SMILES |
CC(C(CCl)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


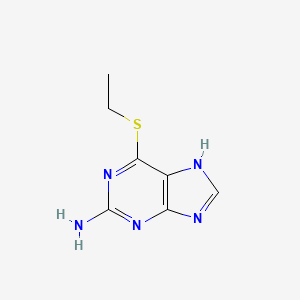
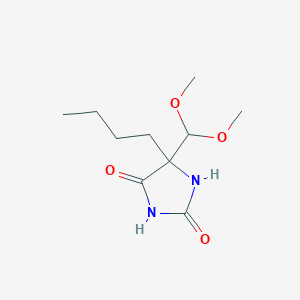

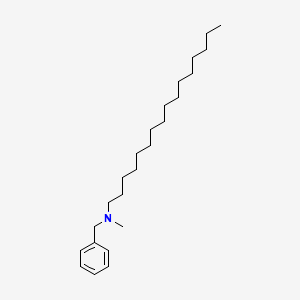

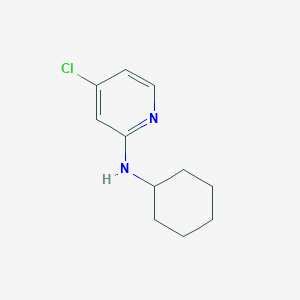
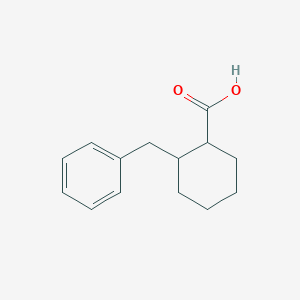
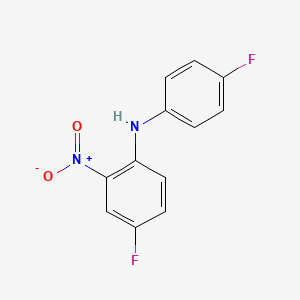
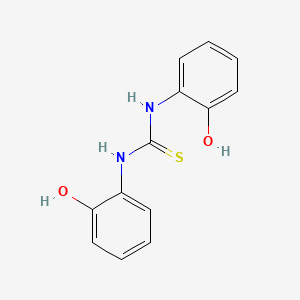
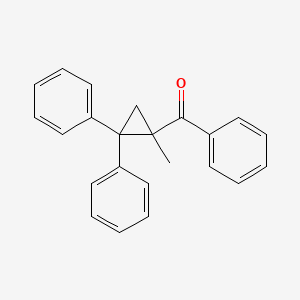

![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
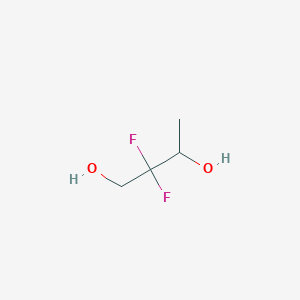
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
